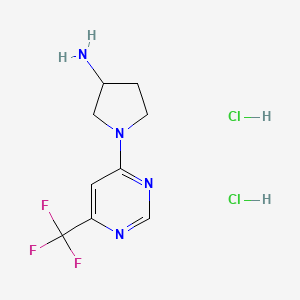

(R)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC20684964

Molecular Formula: C9H13Cl2F3N4

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2F3N4 |

|---|---|

| Molecular Weight | 305.12 g/mol |

| IUPAC Name | 1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H |

| Standard InChI Key | NGFGJUTYTGIZJF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl |

Introduction

(R)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention in pharmaceutical and chemical research due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential uses.

Synonyms and Identifiers

-

CAS Number: 1365936-57-7 is mentioned for a related compound, (R)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride .

-

PubChem CID: Not specifically listed for this compound, but related compounds have entries in PubChem.

Synthesis Methods

The synthesis of compounds similar to (R)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine or its derivatives. The process may include steps such as nucleophilic substitution, followed by purification techniques like column chromatography.

Potential Applications

While specific applications of (R)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride are not detailed in the available literature, compounds with similar structures are often explored for their pharmacological properties, including potential roles in drug development.

Research Findings

Research on related compounds suggests that modifications to the pyrimidine and pyrrolidine rings can significantly affect biological activity. The presence of a trifluoromethyl group often enhances lipophilicity, which can influence the compound's ability to cross biological membranes.

Data Tables

Given the limited specific data available for (R)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a general comparison with related compounds can be made:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume